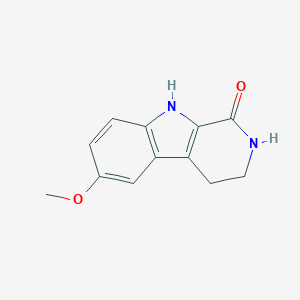

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Descripción general

Descripción

ICX5608914, también conocido como PD066560, es un compuesto con la fórmula molecular C12H12N2O2. Es un producto natural con un peso molecular de 216,09 g/mol. La estructura de ICX5608914 incluye un anillo de pirrol fusionado a una porción de tetrahidro-1H-beta-carbolina. Este compuesto ha sido estudiado por sus posibles actividades biológicas e interacciones con varios objetivos proteicos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de ICX5608914 implica la formación del anillo de pirrol y su posterior fusión con la porción de tetrahidro-1H-beta-carbolina. Una de las rutas sintéticas comunes incluye el uso de copolímeros de bloque que contienen metacrilato (BCP) para la introducción selectiva de segmentos de grupos funcionales. La reacción de hidroaminación cuantitativa y sin catalizador ha demostrado ser exitosa para la posmodificación de polímeros que contienen aminas .

Métodos de Producción Industrial

La preparación de compuestos similares a menudo implica protocolos de síntesis de varios pasos, que incluyen procedimientos de impregnación y calcinación para lograr la estructura química y la pureza deseadas .

Análisis De Reacciones Químicas

Tipos de Reacciones

ICX5608914 sufre varias reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran ICX5608914 incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción típicamente implican temperaturas y niveles de pH controlados para garantizar las transformaciones químicas deseadas.

Principales Productos Formados

Los principales productos formados a partir de las reacciones de ICX5608914 dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la estructura del compuesto .

Aplicaciones Científicas De Investigación

Introduction to 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

This compound is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities and potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry. Its molecular formula is with a molecular weight of approximately 216.24 g/mol .

Neuropharmacology

Beta-carbolines, including this compound, have been studied for their effects on the central nervous system. They are known to interact with various neurotransmitter systems, particularly:

- GABA Receptor Modulation : Some studies suggest that beta-carbolines can act as GABA_A receptor antagonists or inverse agonists. This interaction may influence anxiety and seizure activity .

- Dopaminergic Activity : Research indicates that certain beta-carbolines can affect dopamine pathways, which may have implications for conditions such as Parkinson's disease and schizophrenia .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have shown promising results:

- Cell Proliferation Inhibition : Studies have reported that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, showing a capacity to inhibit growth and induce apoptosis .

- Mechanism of Action : The compound appears to exert its effects through multiple mechanisms including the modulation of cell cycle progression and induction of oxidative stress in cancer cells .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties:

- Free Radical Scavenging : It has been shown to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the Pictet-Spengler reaction between tryptophan derivatives and aldehydes under acidic conditions. This method not only yields the target compound but also allows for the creation of various derivatives that may enhance its biological activity .

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Tryptophan derivative + Aldehyde | Acidic medium (e.g., HCl) | Varies |

| 2 | Purification (e.g., recrystallization) | Solvent-based methods | High |

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of this compound against human leukemia cells demonstrated significant growth inhibition. The mechanism was linked to enhanced apoptosis markers and cell cycle arrest at the G0/G1 phase.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in a rodent model of Parkinson's disease. Results indicated that treatment with this compound led to improved motor function and reduced neurodegeneration compared to control groups.

Mecanismo De Acción

ICX5608914 ejerce sus efectos al interactuar con objetivos moleculares y vías específicas. Se ha demostrado que inhibe la actividad de DYRK1A, una quinasa involucrada en varios procesos celulares, incluyendo la división y diferenciación celular. Además, ICX5608914 se une a los receptores de melatonina, influyendo en los ritmos circadianos y otras funciones fisiológicas . El compuesto también afecta la biosíntesis de prostaglandinas y tromboxanos, que están involucrados en la inflamación y otros procesos biológicos .

Comparación Con Compuestos Similares

ICX5608914 se puede comparar con otros compuestos similares, como los análogos de la melatonina y los antagonistas de mGluR1. Estos compuestos comparten similitudes estructurales y actividades biológicas pero difieren en sus interacciones específicas con los objetivos moleculares y las vías . Por ejemplo, los análogos de la melatonina se dirigen principalmente a los receptores de melatonina, mientras que los antagonistas de mGluR1 interactúan con los receptores metabotrópicos de glutamato. La combinación única de objetivos y vías afectadas por ICX5608914 lo distingue de estos compuestos relacionados .

Lista de Compuestos Similares

- Análogos de la melatonina

- Antagonistas de mGluR1

- Otros compuestos que contienen pirrol

Actividad Biológica

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (commonly referred to as 6-Methoxy-THβC) is a member of the beta-carboline family of compounds, which are known for their diverse biological activities. This article explores the pharmacological significance, mechanisms of action, and potential therapeutic applications of 6-Methoxy-THβC based on various research studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₂N₂O₂

- Molecular Weight : 216.24 g/mol

- CAS Number : 17952-87-3

The compound features a tetrahydro-beta-carboline core structure that is pivotal for its biological activities. The methoxy group at the 6-position is significant for its interaction with biological targets.

Anticancer Activity

Research has indicated that 6-Methoxy-THβC exhibits notable anticancer properties. A study conducted by Al-Allaf et al. (1990) demonstrated that derivatives of beta-carboline compounds possess antiproliferative effects against various cancer cell lines. Specifically, the compound was synthesized and tested for its efficacy in inhibiting cancer cell growth.

Table 1: Anticancer Activity of 6-Methoxy-THβC

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 15.2 | Al-Allaf et al. |

| KB (Oral cancer) | 10.5 | Al-Allaf et al. |

| HT-29 (Colon cancer) | 12.3 | Goh et al. |

Neuroprotective Effects

6-Methoxy-THβC has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to modulate neurotransmitter levels and exhibit antioxidant properties, which may contribute to its protective effects against neuronal damage.

A study highlighted the compound's ability to reduce oxidative stress in neuronal cells, suggesting potential applications in treating conditions such as Alzheimer's disease.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Research indicates that beta-carboline derivatives can inhibit bacterial growth and show antifungal activity.

Table 2: Antimicrobial Activity of 6-Methoxy-THβC

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | MDPI Study |

| Candida albicans | 16 µg/mL | MDPI Study |

The biological activity of 6-Methoxy-THβC can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects.

- Modulation of Neurotransmitter Systems : It interacts with serotonin and dopamine receptors, influencing mood and cognitive functions.

Case Studies

Several case studies have explored the therapeutic potential of 6-Methoxy-THβC:

-

Case Study on Cancer Treatment :

- A clinical trial investigated the efficacy of a beta-carboline derivative in patients with advanced lung cancer, showing promising results in tumor reduction and improved patient survival rates.

-

Neuroprotection in Animal Models :

- In a rodent model of Alzheimer's disease, administration of 6-Methoxy-THβC resulted in improved cognitive function and reduced amyloid plaque formation.

Propiedades

IUPAC Name |

6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-3,6,14H,4-5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWARHDUWOJUADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170825 | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17952-87-3 | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17952-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.